Chromium(III) oxide

Selective Catalytic Reduction NOx abatement Chromium oxide catalyst phase selectivity

Chromium(III) oxide (Cr₂O₃, CAS 1308-38-9), also referred to as chromia or chrome oxide green, is a corundum-type inorganic oxide with an antiferromagnetic ground state and an experimentally measured optical band gap of approximately 3.4 eV. It crystallizes in a hexagonal close-packed oxide-ion lattice with Cr³⁺ occupying two-thirds of the octahedral interstices, conferring a Mohs hardness of 8–8.5 — exceeded among common oxides only by corundum (α-Al₂O₃) — and a melting point of approximately 2435 °C.

Molecular Formula Cr2O3
Molecular Weight 151.99 g/mol
CAS No. 1308-38-9
Cat. No. B074191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium(III) oxide
CAS1308-38-9
Synonymschromic oxide
chromium (3+) oxide
chromium (III) oxide
chromium oxide hydrate
chromium oxide tetrahydrate
chromium oxide, 51Cr-labeled
chromium sesquioxide
chromium(III) oxide
dichromium trioxide
Molecular FormulaCr2O3
Molecular Weight151.99 g/mol
Structural Identifiers
SMILESO=[Cr](=O)=O.[Cr]
InChIInChI=1S/2Cr.3O
InChIKeyQDOXWKRWXJOMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 3.13 ug/L at 20 °C, pH 6;  2.96 ug/L at 20 °C, pH 8
Practically insoluble in water
Practically insoluble in alcohol, acetone;  slightly soluble in acids, alkalies
Insoluble in acids, and alkalies
Solubility in water: none

Chromium(III) Oxide (CAS 1308-38-9): Procurement-Grade Baseline Profile for Scientific and Industrial Selection


Chromium(III) oxide (Cr₂O₃, CAS 1308-38-9), also referred to as chromia or chrome oxide green, is a corundum-type inorganic oxide with an antiferromagnetic ground state and an experimentally measured optical band gap of approximately 3.4 eV [1]. It crystallizes in a hexagonal close-packed oxide-ion lattice with Cr³⁺ occupying two-thirds of the octahedral interstices, conferring a Mohs hardness of 8–8.5 — exceeded among common oxides only by corundum (α-Al₂O₃) — and a melting point of approximately 2435 °C . These intrinsic properties position Cr₂O₃ as a high-durability green pigment, a refractory additive, a hard coating material, a thermal barrier constituent, and a selective heterogeneous catalyst phase. However, within the broader landscape of chromium oxides (CrO₂, CrOOH, CrOₓ supported phases) and competing metal oxides (Fe₂O₃, TiO₂, Al₂O₃, CrN), selection of the correct Cr₂O₃ form — amorphous vs. crystalline, bulk vs. nano, pure vs. doped — is non-trivial and carries verifiable performance consequences.

Why Chromium(III) Oxide (CAS 1308-38-9) Cannot Be Generically Substituted by Other Chromium Oxides or Common Metal Oxides


Chromium(III) oxide is frequently conflated with other chromium oxide phases (CrO₂, CrOOH, amorphous CrOₓ) or treated as interchangeable with commodity oxides such as Fe₂O₃, TiO₂, and Al₂O₃. This substitution risk is acute in procurement catalogs where 'chromium oxide' is ambiguously specified. Quantitative evidence demonstrates that amorphous Cr₂O₃ supported on TiO₂ achieves N₂ selectivity exceeding 90% in selective catalytic reduction (SCR) of NO by NH₃, whereas crystalline Cr₂O₃ or CrO₂ phases produce substantially more N₂O under identical conditions [1]. Similarly, direct head-to-head catalytic oxidation data reveal that Cr₂O₃ possesses a specific surface area and pore volume approximately five times greater than Fe₂O₃ prepared by the same precipitation route, translating to a measurably lower apparent activation energy (2.87 vs. 5.37 kJ·mol⁻¹) [2]. In coating applications, α-Cr₂O₃ thin films reach nanoindentation hardness values up to 32 GPa, surpassing typical CrN films while retaining lower friction coefficients — a property profile that cannot be approximated by substituting Al₂O₃ or transition metal nitrides [3]. Generically procuring 'chromium oxide green' without verifying crystal phase, particle morphology, or purity routinely leads to underperformance in the dimensions quantified below.

Chromium(III) Oxide (CAS 1308-38-9): Quantified Differentiation Evidence Against Closest Analogs and Alternatives


Selective Catalytic Reduction: Amorphous Cr₂O₃/TiO₂ Achieves >90% N₂ Selectivity vs. CrO₂ Phases That Favor Undesired N₂O

In a comparative study of chromium oxide phases (10 wt% total chromium oxide) supported on TiO₂ for low-temperature SCR of NO by NH₃, amorphous Cr₂O₃/TiO₂ prepared via mild decomposition of CrOOH/TiO₂ delivered the highest catalytic activity paired with N₂ selectivity exceeding 90% [1]. In contrast, catalysts containing the CrO₂ phase produced significant quantities of undesired N₂O at temperatures below 400 K, as demonstrated by in situ diffuse reflectance FTIR spectroscopy revealing abundant nitrate species on CrO₂ surfaces that drive N₂O formation [1]. Crystallization of Cr₂O₃ induced by higher calcination temperatures was also shown to reduce activity significantly relative to the amorphous Cr₂O₃ phase [1]. This evidence establishes that within the chromium oxide phase family, procurement specification of amorphous vs. crystalline Cr₂O₃ — or inadvertent CrO₂ contamination — carries direct and quantifiable selectivity consequences for NOx reduction applications.

Selective Catalytic Reduction NOx abatement Chromium oxide catalyst phase selectivity

Catalytic Total Oxidation: Cr₂O₃ Exhibits 5-Fold Larger Specific Surface Area and Lower Activation Energy Than Fe₂O₃ for VOC Abatement

In a controlled head-to-head study of isopropanol total oxidation in the liquid phase under atmospheric pressure and low temperature (40–80 °C), Cr₂O₃ and Fe₂O₃ catalysts were prepared by identical precipitation methods and characterized by XRD, FTIR, and BET [1]. Chromium oxide exhibited a specific surface area and pore volume approximately 5 times larger than iron oxide [1]. The initial catalytic activity of Cr₂O₃ ranged from 4.87 × 10⁻⁶ to 5.79 × 10⁻⁶ mol·g⁻¹·s⁻¹ across the 40–80 °C interval, with an apparent activation energy of 2.87 kJ·mol⁻¹ — substantially lower than Fe₂O₃ (5.37 kJ·mol⁻¹), which directly accounts for the higher observed activity [1]. Both catalysts produced only acetone and CO₂ as oxidation products, ruling out selectivity trade-offs as a confounding variable [1].

Catalytic VOC oxidation Isopropanol total oxidation Transition metal oxide catalyst benchmarking

Mechanical Hardness: α-Cr₂O₃ Thin Films Reach 32 GPa Nanoindentation Hardness, Exceeding CrN and Al₂O₃ in Specific Wear Applications

Reactive magnetron sputtered α-Cr₂O₃ thin films deposited on silicon, glass, and HSS substrates at substrate temperatures between 360 and 590 K achieved nanoindentation hardness values up to 32 GPa at compressive residual stress levels below 1 GPa [1]. This value positions Cr₂O₃ above typical CrN coatings in hardness while maintaining low friction coefficients — a combination that makes chromium oxide a candidate to replace transition metal nitrides or Al₂O₃ in specialized wear applications [1]. Furthermore, mixed-phase CrN/Cr₂O₃ thin films have been shown to combine the high hardness of Cr₂O₃ with the toughness of CrN, indicating that pure Cr₂O₃ coatings offer the upper-bound hardness but at the potential expense of fracture toughness relative to nitride-oxide composites [1]. The Mohs hardness of bulk Cr₂O₃ is consistently reported at 8–8.5, second among common oxides only to corundum (α-Al₂O₃, Mohs 9) .

Hard protective coatings Magnetron sputtered oxide films Nanoindentation hardness benchmarking

Refractory Additive Performance: 10% Cr₂O₃ + 3% ZrO₂ Addition Yields ~2× Cold Crushing Strength and ~1.8× Thermal Shock Resistance in High-Alumina Refractories

In a systematic comparative study of refractory additives for pressed high-alumina refractories fired at 1580 °C, the optimized composition containing 10 wt% Cr₂O₃, 3 wt% ZrO₂, and dispersed active α-Al₂O₃ achieved a cold crushing strength of 118 N/mm² and thermal shock resistance (1300 °C to water quench) of not less than 7 heat cycles [1]. When compared to refractories of identical base composition but without the Cr₂O₃–ZrO₂ additive package, the developed formulation delivered approximately 2× higher cold crushing strength and approximately 1.8× higher thermal shock resistance [1]. The resulting fired refractory composition (Al₂O₃: 86.50–86.70 wt%, Cr₂O₃: 9.85 wt%, ZrO₂: 3.0 wt%, Fe₂O₃: 0.3 wt%) reached an apparent density of 3.14 g/cm³ with 23% open porosity [1]. This work formed the basis for a Ukrainian patent and regulatory documentation for competitive refractory production [1].

High-alumina refractories Chromium oxide additive Thermal shock resistance enhancement

Pigment Near-Infrared Reflectance: Ti-Doped Cr₂O₃ Matches Green Plant Spectral Signatures Superior to Undoped Cr₂O₃ and Fe₂O₃-Based Green Pigments

Cr₂O₃ green pigment is widely used in camouflage coatings; however, its intrinsic diffuse reflectance spectrum differs markedly from that of natural green vegetation. Undoped Cr₂O₃ exhibits average NIR (800–1300 nm) reflectance relatively lower than natural plants, with the highest visible reflection peak reaching over 30%, and crucially, no absorption valley between 1300–1600 nm — unlike green vegetation which shows characteristic moisture absorption in this band [1]. Through solution combustion synthesis and subsequent doping studies, Fe-doped Cr₂O₃ was shown to decrease NIR reflectance, while Ti-doped Cr₂O₃ markedly increased NIR reflectance, and Al/Ti co-doped samples (Al(OH)₃ at 3.4 wt%) produced reflectance spectra that closely matched the spectral profile of green plants across the 400–1600 nm range [1]. This spectral matching capability — specifically the ability to replicate the 1300–1600 nm water absorption valley through compositional tuning — is a quantifiable differentiation versus undoped Cr₂O₃ and Fe₂O₃-based green pigments, which lack this spectral feature.

Camouflage pigment Near-infrared reflectance modulation Cr₂O₃ pigment doping

Nanoparticle Cytotoxicity: Cr₂O₃ Nanoparticles Exhibit Cytotoxicity Equivalent to Hexavalent Chromium (K₂Cr₂O₇), Far Exceeding Fine Cr₂O₃ Particles

In a comparative cytotoxicity study, Cr₂O₃ nanoparticles (≤100 nm) were tested against fine Cr₂O₃ particles, CrCl₃ (trivalent chromium), and K₂Cr₂O₇ (hexavalent chromium standard) using human lung carcinoma A549 cells and human keratinocyte HaCaT cells [1]. Fine Cr₂O₃ particles were insoluble in culture medium and showed low toxicity, consistent with the classical classification of Cr(III) as a low-toxicity species. In stark contrast, Cr₂O₃ nanoparticles released soluble hexavalent chromium into the culture medium and induced cytotoxicity quantitatively equal to that of K₂Cr₂O₇ [1]. Nanoparticle-exposed cells exhibited increased intracellular ROS levels, activation of antioxidant defense systems, and caspase-3-dependent apoptosis, with cellular responses significantly stronger than those observed in cells exposed to fine Cr₂O₃ or CrCl₃ [1]. This size-dependent toxicity inversion — from low-toxicity (fine particle) to high-toxicity equivalent to Cr(VI) (nanoparticle) — represents a critical procurement-relevant distinction absent from standard Cr₂O₃ safety data sheets that treat all particle sizes identically.

Nanotoxicology Chromium(III) oxide nanoparticles Occupational exposure risk assessment

Chromium(III) Oxide (CAS 1308-38-9): Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Deployment


Low-Temperature SCR Catalyst Deployment: Specifying Amorphous Cr₂O₃/TiO₂ for NOx Abatement with >90% N₂ Selectivity

Procurement for selective catalytic reduction (SCR) systems targeting NOx emissions from stationary or mobile sources should specify amorphous Cr₂O₃ supported on TiO₂, prepared via mild decomposition of CrOOH/TiO₂ precursors, to achieve the demonstrated N₂ selectivity exceeding 90% [1]. Crystalline Cr₂O₃ or CrO₂-containing catalyst phases must be explicitly excluded from specifications, as CrO₂ drives N₂O by-product formation at temperatures below 400 K and crystallized Cr₂O₃ exhibits significantly reduced activity [1]. This specification is critical for meeting regulatory N₂ selectivity thresholds in jurisdictions where N₂O is a regulated greenhouse gas.

Wear-Resistant Coating Selection: α-Cr₂O₃ Thin Films for High-Hardness, Low-Friction Surfaces Replacing CrN

When sourcing hard coatings for precision mechanical components requiring simultaneous high wear resistance and low friction, α-Cr₂O₃ thin films deposited by reactive magnetron sputtering (15–25% O₂, substrate temperature >500 K) offer nanoindentation hardness up to 32 GPa — quantitatively exceeding typical CrN coatings while maintaining lower friction coefficients [2]. For applications where fracture toughness is also critical, mixed-phase CrN/Cr₂O₃ films should be evaluated as they combine the high hardness of Cr₂O₃ with the toughness of CrN [2]. Pure Al₂O₃ coatings, while closer in Mohs hardness (9 vs. 8–8.5), exhibit higher friction and lack the tribological synergies of Cr₂O₃.

High-Alumina Refractory Formulation: Cr₂O₃–ZrO₂ Additive Package for 2× Strength and 1.8× Thermal Shock Resistance

For high-temperature furnace linings operating under thermal cycling conditions, procurement specifications should mandate Cr₂O₃-containing refractory compositions (target: ~10 wt% Cr₂O₃ + 3 wt% ZrO₂ + dispersed α-Al₂O₃ in high-alumina base) to achieve a cold crushing strength of 118 N/mm² and thermal shock resistance ≥ 7 cycles (1300 °C to water) [3]. This formulation provides approximately 2× the cold crushing strength and 1.8× the thermal shock resistance of equivalent Cr₂O₃-free refractories, directly reducing maintenance frequency and operational downtime [3]. The specification should reference firing at 1580 °C and require apparent density ≥ 3.14 g/cm³ with open porosity ≤ 23%.

Camouflage Pigment Procurement: Ti-Doped or Al/Ti Co-Doped Cr₂O₃ for Vegetation-Matched NIR Spectral Signatures

For military camouflage coating applications requiring spectral matching to green vegetation in both visible and NIR bands (400–1600 nm), undoped Cr₂O₃ pigment is insufficient due to its lack of the characteristic 1300–1600 nm moisture absorption valley [4]. Procurement should specify Al/Ti co-doped Cr₂O₃ (prepared via solution combustion synthesis with Al(OH)₃ at approximately 3.4 wt%) to achieve faithful spectral replication of natural plant signatures across the full surveillance-relevant wavelength range [4]. Fe-doped Cr₂O₃ should be avoided for applications requiring high NIR reflectance, as iron doping measurably suppresses NIR reflectance [4].

Nanoparticle Cr₂O₃ Risk-Managed Procurement: Cr(VI)-Equivalent Hazard Controls for Nano-Form Cr₂O₃

Any procurement of Cr₂O₃ in nanoparticle form (primary particle diameter ≤ 100 nm) for research, catalyst, or pigment applications must incorporate occupational health controls and hazard communication measures aligned with the demonstrated cytotoxicity equivalence to hexavalent chromium (K₂Cr₂O₇) [5]. Fine/bulk Cr₂O₃ hazard classifications based on traditional Cr(III) low-toxicity profiles are not applicable to the nano form, which releases soluble Cr(VI) into aqueous media and induces ROS-mediated apoptosis at levels matching Cr(VI) standards [5]. Engineering controls, personal protective equipment, and waste handling protocols must be specified at Cr(VI)-equivalent stringency when the procured material is nano-Cr₂O₃.

Technical Documentation Hub

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